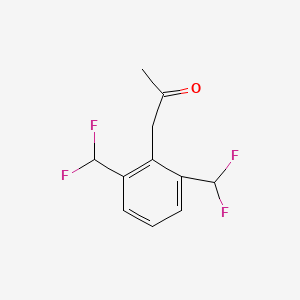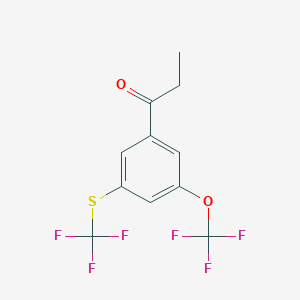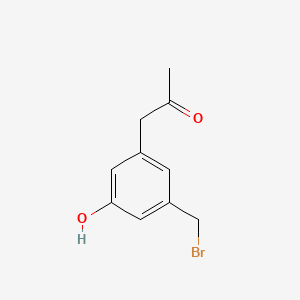
1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, a hydroxyphenyl group, and a propanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(hydroxymethyl)phenylpropan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds, leading to various substituted derivatives.
科学的研究の応用
1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The propanone moiety can participate in various chemical reactions, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
1-(3-(Chloromethyl)-5-hydroxyphenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(3-(Methyl)-5-hydroxyphenyl)propan-2-one: Lacks the halogen substituent, affecting its reactivity and biological activity.
1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one: Similar structure but with the hydroxy group in a different position.
Uniqueness
1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both a bromomethyl and a hydroxyphenyl group allows for diverse chemical transformations and interactions with biological targets.
特性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
1-[3-(bromomethyl)-5-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)2-8-3-9(6-11)5-10(13)4-8/h3-5,13H,2,6H2,1H3 |
InChIキー |
YWKNVSBNXZXFEW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC(=CC(=C1)O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



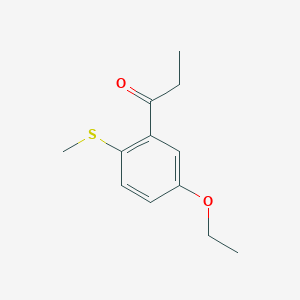
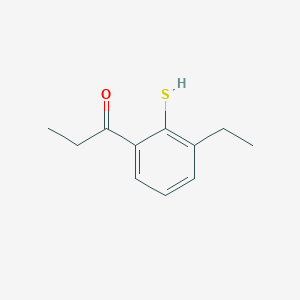
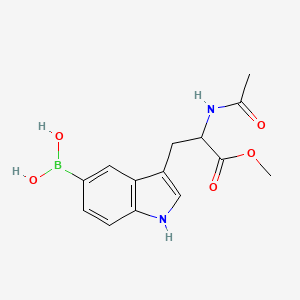
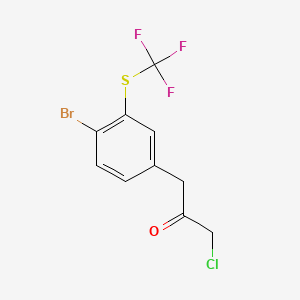
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
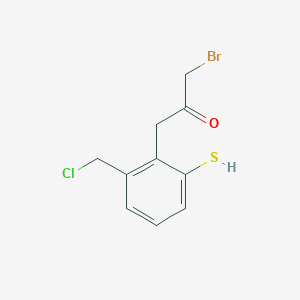
![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
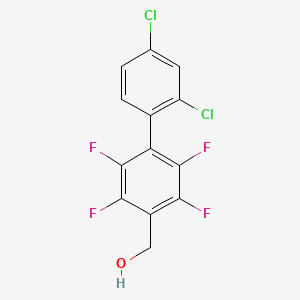
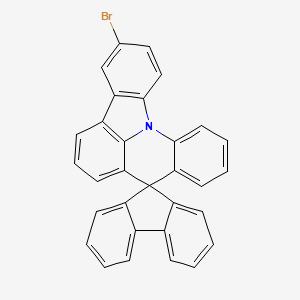
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
